Product packaging for 2-(4-bromophenoxy)-N-phenylacetamide(Cat. No.:)

2-(4-bromophenoxy)-N-phenylacetamide

Cat. No.: B269475
M. Wt: 306.15 g/mol
InChI Key: SRAYWKUGIMIKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-N-phenylacetamide is a chemical compound supplied for Research Use Only. It is not approved for use in humans or animals, nor as a drug, food additive, or for any diagnostic procedures. This acetamide derivative is of significant interest in medicinal chemistry research, particularly in the design and development of novel therapeutic agents. While specific biological data for this exact compound is limited, closely related analogs have demonstrated considerable potential. For instance, the structurally similar compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been identified as a promising anti-cancer agent through rigorous scientific study . Research on this analog confirmed its crystal structure via X-ray diffraction and demonstrated potent activity as a Matrix Metalloproteinase-2 (MMP-2) inhibitor via molecular docking studies, suggesting a mechanism of action that could impede tumor progression and metastasis . The broader class of phenoxy acetamide derivatives is extensively investigated for a range of pharmacological activities, including use as anti-convulsants, anti-inflammatory, and anti-microbial agents . Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel bioactive molecules or as a reference standard in biochemical screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrNO2 B269475 2-(4-bromophenoxy)-N-phenylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H12BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)

InChI Key

SRAYWKUGIMIKOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenoxy N Phenylacetamide and Analogs

Established Synthetic Pathways for the 2-(4-bromophenoxy)-N-phenylacetamide Core

The construction of the this compound backbone is typically achieved through a two-step synthetic sequence involving the formation of an ether linkage followed by the creation of an amide bond. These well-established reactions provide a reliable and efficient route to the target compound and its analogs.

Nucleophilic Substitution Reaction Strategies

The key ether linkage in this compound is commonly formed via a nucleophilic substitution reaction, most notably the Williamson ether synthesis. libretexts.orgmiracosta.eduyoutube.com This method involves the reaction of a phenoxide with an alkyl halide.

A typical approach commences with the deprotonation of 4-bromophenol (B116583) using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding 4-bromophenoxide ion. This nucleophilic phenoxide then reacts with an appropriate two-carbon electrophile, such as chloroacetic acid or ethyl chloroacetate, to form the 2-(4-bromophenoxy)acetic acid or its ester derivative. miracosta.edu The reaction is an SN2 process, where the alkoxide displaces the halide from the alpha-carbon of the acetic acid derivative. libretexts.orgyoutube.com The use of a primary halide like chloroacetic acid is crucial to ensure high yields and minimize competing elimination reactions. miracosta.edu

In a representative synthesis, 4-bromophenol is treated with chloroacetic acid in the presence of a base. The resulting 2-(4-bromophenoxy)acetic acid is a key intermediate for the subsequent amide formation step. miracosta.edu

Table 1: Representative Nucleophilic Substitution for Phenoxyacetic Acid Intermediate

Reactant 1Reactant 2Reagents & ConditionsProductReference
p-cresolchloroacetic acidKOH, water, reflux(4-methylphenoxy)acetic acid miracosta.edu
p-hydroxy benzaldehydechloro acetamide (B32628) derivativesSodium, absolute ethanol, reflux2-(4-formyl phenoxy)-N-aryl acetamide uobaghdad.edu.iq

Amide Bond Formation Techniques

The final step in the synthesis of this compound involves the formation of the amide bond. This can be accomplished through several reliable methods, primarily involving the reaction of the previously synthesized 2-(4-bromophenoxy)acetic acid with aniline (B41778).

One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. vedantu.comdoubtnut.com Treatment of 2-(4-bromophenoxy)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 2-(4-bromophenoxy)acetyl chloride. bldpharm.comyoutube.comsciencemadness.org This highly reactive acyl chloride is then reacted with aniline, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to afford the desired N-phenylacetamide. vedantu.comdoubtnut.comyoutube.com

Alternatively, direct coupling of the carboxylic acid and aniline can be achieved using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.gov These methods are often preferred due to their mild reaction conditions and high yields. The reaction typically proceeds by the formation of a reactive O-acylisourea intermediate which is then attacked by the amine. nih.gov

Table 2: Amide Bond Formation Strategies

Carboxylic Acid/DerivativeAmineCoupling Agent/ReagentSolventProductReference
2-(4-bromophenoxy)acetic acidanilineThionyl chloride, then aniline-This compound vedantu.com
Carboxylic AcidAmineDCC-Amide nih.gov
Carboxylic AcidAmineEDC-Amide nih.gov

Synthesis of Structurally Related Phenoxyacetamide Derivatives for Bioactive Studies

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogs. Modifications at various positions of the molecule have been explored to investigate their structure-activity relationships.

Modifications at the N-Phenyl Moiety

A common strategy for creating analogs involves the substitution of the N-phenyl ring. This is readily achieved by using substituted anilines in the amide bond formation step. A variety of anilines bearing electron-donating or electron-withdrawing groups have been successfully coupled with 2-(4-bromophenoxy)acetic acid or its acyl chloride to produce a library of N-substituted derivatives. For instance, the reaction of 2-(4-bromophenoxy)acetyl chloride with anilines containing chloro, nitro, or methyl groups has been reported. rsc.orgrsc.org

Furthermore, the aniline ring can be replaced with other aromatic or aliphatic amines to generate a broader range of derivatives. rsc.org

Table 3: Examples of Modifications at the N-Phenyl Moiety

Starting AmineProductSynthetic ApproachReference
Substituted anilinesN-substituted phenyl 2-phenoxyacetamidesReaction with 2-phenoxyacetyl chloride rsc.orgrsc.org
1-phenylethylamine2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivativesLeuckart synthetic pathway arkat-usa.org

Substituent Variations on the Bromophenoxy Aromatic Ring

Modifications to the phenoxy ring are typically introduced at the beginning of the synthetic sequence by starting with different substituted phenols. Instead of 4-bromophenol, a variety of phenols with different substituents (e.g., chloro, nitro, methyl, methoxy) can be used in the Williamson ether synthesis to generate a range of 2-(substituted phenoxy)acetic acids. rsc.orgarkat-usa.org These intermediates are then carried forward to the amide formation step to yield the corresponding analogs of this compound.

For example, the synthesis of 2-(4-nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide has been reported, demonstrating the feasibility of introducing different substituents on the phenoxy ring. arkat-usa.org

Table 4: Examples of Substituent Variations on the Phenoxy Ring

Starting Phenol (B47542)Resulting Phenoxyacetamide DerivativeSynthetic ApproachReference
4-Nitrophenol2-(4-nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamideWilliamson ether synthesis followed by amide coupling arkat-usa.org
2,4-DichlorophenolN-(1-phenylethyl)-2-(2,4-dichlorophenoxy)acetamideWilliamson ether synthesis followed by amide coupling arkat-usa.org

Incorporation into Diverse Heterocyclic Systems

The this compound scaffold can be incorporated into various heterocyclic systems, leading to hybrid molecules with potentially novel properties. This can be achieved by using a heterocyclic amine instead of aniline in the amide formation step, or by further chemical transformations of a functionalized phenoxyacetamide derivative.

One example is the synthesis of N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide. arabjchem.org In this case, a benzimidazole-containing amine is used in the amide coupling reaction. Another approach involves the synthesis of 2-(4-formylphenoxy)-N-phenylacetamide, which can then undergo multicomponent reactions to form fused pyran systems. nih.gov For instance, a three-component reaction of 2-(4-formylphenoxy)-N-(aryl)acetamide with malononitrile (B47326) and an active methylene (B1212753) reagent can yield novel 2-phenoxy-N-phenylacetamide hybrids with heterocyclic scaffolds like 2-amino-3-cyano-4H-chromene. nih.gov

The versatility of the phenoxyacetamide structure also allows for its integration with other heterocycles such as indoles and quinolines, expanding the chemical space of these derivatives. nih.gov

Table 5: Examples of Incorporation into Heterocyclic Systems

Heterocyclic MoietyResulting Compound ClassSynthetic StrategyReference
Benzimidazole (B57391)N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideAmide coupling with a benzimidazole amine arabjchem.org
PyranFused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamideThree-component reaction of a formyl-functionalized phenoxyacetamide nih.gov
IndoleIndole-phenoxyacetamide hybridsFurther elaboration of functionalized phenoxyacetamides nih.gov
QuinolineQuinoline-phenoxyacetamide hybridsFurther elaboration of functionalized phenoxyacetamides nih.gov

Advanced Characterization Techniques in Synthetic Organic Research of Phenoxyacetamides

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis yields a wealth of information, including bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

For phenoxyacetamide derivatives, X-ray diffraction studies are particularly valuable for understanding the conformation of the molecule and the nature of intermolecular interactions that govern the crystal packing. A key structural feature in the crystal lattice of N-substituted acetamides is the formation of intermolecular hydrogen bonds. semanticscholar.org

In a crystal of this compound, it is expected that the amide groups of adjacent molecules would link together via N-H···O=C hydrogen bonds. This interaction typically forms chains or dimeric structures, which are common motifs in the crystal structures of primary and secondary amides. semanticscholar.org The study of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, confirmed the presence of intermolecular N-H···O hydrogen bond chains that propagate throughout the crystal lattice. semanticscholar.org Similarly, the crystal structure of 2-(diphenylmethylamino)acetamide was established by a single-crystal X-ray diffraction study. researchgate.net

Interactive Table: Crystallographic Data for an Analogous Phenylacetamide

Parameter N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Reference
Crystal SystemMonoclinic semanticscholar.org
Space GroupC2/c semanticscholar.org
Key Intermolecular InteractionN-H···O Hydrogen Bonds semanticscholar.org
Molecules per Unit Cell (Z)8 semanticscholar.org

Note: Data from a complex phenylacetamide analog is presented to illustrate the type of information obtained from X-ray diffraction studies.

Biological Activities and Pharmacological Potentials of 2 4 Bromophenoxy N Phenylacetamide and Its Derivatives

Antineoplastic and Antiproliferative Investigations

The quest for more effective and less toxic cancer treatments has led researchers to explore a multitude of synthetic compounds. Derivatives of phenylacetamide have emerged as a promising class of molecules with potential anticancer applications.

A number of studies have demonstrated the cytotoxic effects of phenylacetamide derivatives against various human cancer cell lines. While specific data for 2-(4-bromophenoxy)-N-phenylacetamide is not extensively detailed in the reviewed literature, the broader family of phenoxyacetamide and phenylacetamide derivatives has shown significant promise.

For instance, newly synthesized phenoxyacetamide derivatives have been evaluated for their in vitro cytotoxic activity against human cancer cell lines such as breast cancer (MCF-7) and liver cancer (HepG2). tbzmed.ac.irmdpi.com One of these derivatives, referred to as Compound I, demonstrated potent cytotoxicity against the HepG2 cell line with a half-maximal inhibitory concentration (IC50) of 1.43 μM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 μM). tbzmed.ac.ir This same compound showed a lower cytotoxic effect on normal, non-tumorigenic liver cells (THLE-2), suggesting a degree of selectivity for cancer cells. tbzmed.ac.ir

In another study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their anticancer activity. nih.govnih.gov These compounds were particularly effective against the PC3 prostate carcinoma cell line. nih.govnih.gov Notably, derivatives containing a nitro moiety exhibited higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.govnih.gov For example, compounds 2b and 2c in that study showed IC50 values of 52 μM and 80 μM, respectively, against the PC3 cell line. nih.gov

Furthermore, a study on eleven synthetic phenylacetamide derivatives revealed their dose-dependent inhibitory effects on the growth of MCF7, MDA-MB-468, and PC12 cell lines. tbzmed.ac.irtbzmed.ac.ir Specifically, the 3d derivative was highly effective, with an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells, and the 3c and 3d derivatives had significant cytotoxic effects against MCF-7 cells with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir These findings underscore the potential of the phenylacetamide scaffold, to which this compound belongs, as a source of new anticancer agents.

Interactive Table: Cytotoxicity of Phenylacetamide Derivatives on Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)1.43 tbzmed.ac.ir
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32 tbzmed.ac.ir
2-(4-Fluorophenyl)-N-phenylacetamide (2b)PC3 (Prostate Carcinoma)52 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide (2c)PC3 (Prostate Carcinoma)80 nih.gov
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide Derivative (3d)MCF-7 (Breast Cancer)0.7 ± 0.4 tbzmed.ac.ir

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govnih.govresearchgate.net One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govnih.govnih.gov These transporters actively pump chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and, consequently, their efficacy. nih.govnih.gov

P-gp inhibitors, also known as chemosensitizers, can reverse this resistance by blocking the action of the P-gp pump. globalresearchonline.net The inhibition of P-gp can occur through several mechanisms, including:

Competitive inhibition: The inhibitor binds to the same site on P-gp as the anticancer drug, preventing the drug from being pumped out. nih.govnih.gov

Non-competitive inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that inactivates the pump. nih.gov

Interference with ATP hydrolysis: P-gp requires energy in the form of ATP to function. Some inhibitors can interfere with the ATP hydrolysis process, thereby disabling the pump. nih.govnih.govnih.gov

Altering membrane fluidity: Changes in the lipid environment of the cell membrane can also affect P-gp function. nih.govnih.gov

While there is no direct evidence in the reviewed literature of this compound acting as a P-gp inhibitor, the broader class of phenylacetamide derivatives has been investigated for their potential to modulate MDR. The structural features of these compounds make them candidates for interaction with P-gp. Overcoming P-gp-mediated MDR is a critical strategy in cancer treatment, and the investigation of compounds like this compound and its derivatives for this activity is a promising area of research.

Antimicrobial and Anti-infective Research

The rise of antibiotic-resistant pathogens poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are therefore of paramount importance.

The antibacterial potential of various chemical scaffolds, including those related to this compound, has been a subject of investigation.

Staphylococcus aureus : This bacterium is a major cause of both hospital- and community-acquired infections, with methicillin-resistant S. aureus (MRSA) being a particularly challenging pathogen. nih.gov Studies on novel dual bacterial DNA type II topoisomerase inhibitors have shown potent activity against S. aureus, with some compounds exhibiting MIC values as low as 0.5 μg/ml. plos.org While not directly focused on this compound, these findings highlight the potential for new chemical entities to combat this resilient bacterium.

Helicobacter pylori : This bacterium is a primary cause of peptic ulcers and a risk factor for gastric cancer. nih.gov The increasing resistance of H. pylori to conventional antibiotics necessitates the search for new therapeutic options. nih.govnih.gov Research into benzoxadiazol-based flavodoxin inhibitors has shown that these compounds can have bactericidal effects against H. pylori and can work additively with existing antibiotics. nih.gov This suggests that novel inhibitors targeting essential metabolic pathways in H. pylori could be a viable strategy.

Xanthomonas species : These are plant pathogenic bacteria that can cause significant damage to crops. nih.gov The search for effective antibacterial agents against Xanthomonas is crucial for agriculture. Studies have identified various antimicrobial metabolites from fungi, such as Phomopsis longicolla, that show activity against Xanthomonas oryzae. nih.gov This indicates that a wide range of chemical structures can possess anti-Xanthomonas properties.

Although direct studies on the antibacterial activity of this compound against these specific bacteria are not available in the provided search results, the general antibacterial potential of related chemical structures suggests that it could be a candidate for future screening.

The Hepatitis C virus (HCV) is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. nih.gov The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, but the search for new antiviral agents continues. nih.gov

A study on a series of novel N-phenylbenzamide and N-phenylacetophenone compounds, which are structurally related to this compound, revealed significant anti-HCV activity. nih.gov Three compounds from this series (compounds 23, 25, and 41) showed considerable efficacy, with IC50 values ranging from 0.57 to 7.12 μmol/L. nih.gov In particular, compound 23, with an IC50 of 0.57 μmol/L, was more potent than the reference compounds. nih.gov This finding is particularly relevant as it suggests that the N-phenylacetamide scaffold could be a valuable starting point for the design of new anti-HCV agents.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has made the development of new anti-TB drugs a critical priority.

A significant breakthrough in this area comes from a study on a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These compounds, which are close structural analogs of this compound, were found to have potent to moderate activity against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative, 3m, exhibited an MIC of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain. Importantly, this compound did not show inhibitory effects against six different tumor cell lines, indicating a degree of selectivity. This research strongly supports the 2-phenoxy-N-phenylacetamide scaffold as a promising foundation for the development of new and affordable antitubercular agents.

Interactive Table: Antimycobacterial Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

DerivativeTarget StrainMIC (μg/mL)Reference
VariousM. tuberculosis H37Rv4 - 64
3mM. tuberculosis H37Rv4
3mRifampin-resistant M. tuberculosis4

Anti-inflammatory Response Modulation

Derivatives of the phenoxyacetamide core have been investigated for their ability to modulate inflammatory responses, a key factor in numerous disease states. nih.govresearchgate.net This exploration has centered on their interaction with key enzymes and signaling pathways involved in inflammation.

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. nih.govnih.gov These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation, pain, and fever. nih.govbjournal.orgresearchgate.net COX-1 is typically considered a constitutive enzyme, involved in maintaining physiological functions, while COX-2 is inducible and its expression increases significantly at sites of inflammation. nih.govresearchgate.net Inhibition of these enzymes, particularly COX-2, is a well-established strategy for controlling inflammation. researchgate.net

While direct studies on this compound are limited, research on related scaffolds provides insight into their potential as COX inhibitors. For instance, a series of novel 1,4-benzoxazine derivatives, which share structural similarities with phenoxyacetamides, were synthesized and evaluated for their COX-inhibitory activity. rsc.org Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme. rsc.org Similarly, extracts from stabilized rice bran containing various bioactive compounds have shown significant inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net Specifically, certain extracts showed IC₅₀ values for COX-2 inhibition as low as 11 µg/mL. researchgate.net The anti-inflammatory potential of salicylanilide (B1680751) derivatives has also been noted, with some compounds showing superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov These findings suggest that the broader class of phenoxyacetamide-related structures is a promising area for the development of new anti-inflammatory agents targeting the COX enzymes. nih.govresearchgate.net

Table 1: COX-2 Inhibition Data for Selected 1,4-Benzoxazine Derivatives

Compound COX-2 IC₅₀ (µM) Selectivity Index (SI) for COX-2
3e 0.61 227.2
3f 0.57 242.4
3r 0.72 186.8
3s 0.68 205.2
Celecoxib (Standard) 0.30 >303

Data sourced from in vitro COX inhibition studies. rsc.org

Exploration of Other Inflammatory Signaling Pathway Modulations

Beyond direct enzyme inhibition, the anti-inflammatory effects of bioactive compounds can be mediated through complex signaling pathways. nih.gov Key pathways involved in the inflammatory response include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com The NF-κB pathway, in particular, is crucial for regulating the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

Studies on related heterocyclic compounds have shown that they can exert anti-inflammatory effects by suppressing these pathways. For example, certain triazole derivatives have demonstrated the ability to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), by inhibiting the MAPK and NF-κB signaling cascades. mdpi.com Flavonoids like apigenin (B1666066) have also been shown to inhibit COX-2 and iNOS expression by blocking the activation of NF-κB. nih.gov This is achieved by preventing the degradation of its inhibitor, IκB, and inhibiting IκB kinase activity. nih.gov These mechanisms highlight that phenoxyacetamide derivatives could potentially modulate inflammation not just by inhibiting COX enzymes directly, but also by interfering with the upstream signaling events that lead to the production of inflammatory mediators.

Neuroactive and Central Nervous System Activity Investigations (for relevant derivatives)

The phenoxyacetamide scaffold has been a fruitful starting point for the discovery of molecules with significant activity within the central nervous system (CNS). nih.gov Researchers have modified this core structure to develop derivatives with potential therapeutic applications for neurological disorders such as epilepsy and depression.

Anticonvulsant Activity Evaluation

A number of studies have focused on synthesizing and evaluating phenoxyacetamide derivatives for their ability to prevent or reduce the severity of seizures. nih.govmdpi.com Anticonvulsant activity is often assessed using standard animal models, including the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. mdpi.com

In one study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested. nih.gov The results indicated that anticonvulsant activity was closely linked to the substituents on the anilide moiety. nih.gov Derivatives with a 3-(trifluoromethyl)anilide group showed notable protection in the MES test, whereas many of the corresponding 3-chloroanilide analogs were inactive. nih.gov Another study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, however, found that the synthesized compounds did not exhibit significant anticonvulsant activity in the PTZ-induced seizure model. researchgate.neturan.ua This highlights the structural specificity required for this biological effect. A separate series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives yielded a highly active compound (6) that showed a more beneficial protective index than the reference drug valproic acid in both the MES and 6 Hz seizure tests. mdpi.com

Table 2: Anticonvulsant Activity of Selected Phenylacetamide and Pyrrolidine-2,5-dione Derivatives

Compound Series Test Model Most Active Compound(s) Key Findings
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides MES 19 (3-(trifluoromethyl)anilide derivative) Protected animals at 100 mg/kg (4h) and 300 mg/kg (0.5h). nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides MES 12 (3-chloroanilide derivative) Effective at 100 mg/kg (0.5h). nih.gov
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides MES (ED₅₀) 6 68.30 mg/kg (vs. 252.74 mg/kg for Valproic Acid). mdpi.com
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides 6 Hz (ED₅₀) 6 28.20 mg/kg (vs. 130.64 mg/kg for Valproic Acid). mdpi.com

Antidepressant Activity Studies

The potential of phenylacetamide derivatives as antidepressant agents has also been explored. nih.gov In a study investigating a series of chemically modified phenylacetamides (VS1–VS25), antidepressant activity was evaluated in mice using the tail suspension test (TST) and forced swimming test (FST), two common behavioral models for screening antidepressant drugs. nih.gov

The study found that at a dose of 30 mg/kg, many of the synthesized compounds displayed significant antidepressant activity. nih.gov The most potent compound in the series, VS25, showed a higher percentage decrease in immobility time (% DID) than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov This suggests that the phenylacetamide scaffold holds promise for the development of new antidepressant therapies.

Table 3: Antidepressant Activity of Selected Phenylacetamide Derivatives (30 mg/kg)

Compound Tail Suspension Test (% Decrease in Immobility) Forced Swim Test (% Decrease in Immobility)
VS25 82.23% 79.52%
Imipramine (Standard) 70.15% 68.34%
Fluoxetine (Standard) 65.23% 63.87%
Moclobemide (Standard) 60.12% 58.45%

Data represents the percentage decrease in the duration of immobility compared to a control group. nih.gov

Other Biological Activities Identified in Related Phenoxyacetamide Scaffolds

The 2-phenoxy-N-phenylacetamide core nucleus is a privileged scaffold that has been associated with a remarkable diversity of biological activities beyond anti-inflammatory and CNS effects. researchgate.net Research has demonstrated that compounds built upon this framework can exhibit a range of therapeutic potentials.

Investigations into various derivatives have revealed significant anticancer, analgesic, antimycobacterial, antiparasitic, and antiviral activities. nih.govresearchgate.net For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, with some compounds also showing analgesic properties. nih.govresearchgate.net The presence of halogen substituents on the aromatic ring was found to be favorable for both anticancer and anti-inflammatory effects. nih.govresearchgate.net This wide spectrum of activity underscores the importance of the phenoxyacetamide scaffold as a versatile template in the ongoing search for new and effective therapeutic agents. researchgate.net

Table of Mentioned Compounds

Compound Name/Class
This compound
1,4-Benzoxazine derivatives
Acetylsalicylic acid
Apigenin
Celecoxib
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
3-(trifluoromethyl)anilide derivatives
3-chloroanilide derivatives
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives
Valproic acid
Phenylacetamide derivatives (VS1-VS25)
Imipramine
Fluoxetine
Moclobemide
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives
Salicylanilide derivatives

Analgesic Potentials

The search for new and effective pain management therapies is a significant focus of pharmaceutical research. Studies on derivatives of the 2-phenoxy-N-phenylacetamide scaffold have explored their potential as analgesic agents.

In one study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. nih.gov The analgesic activity was assessed using the Eddy's hot plate method. nih.gov The research indicated that the presence of halogens on the aromatic ring of these compounds was favorable for their biological activities. nih.govnih.gov

Another study focused on the synthesis and pharmacological evaluation of N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives. Among the synthesized compounds, several, including those with a substituted phenoxy group, exhibited significant analgesic activity when compared to a standard drug. researchgate.net

A specific derivative, 2-(4-Bromophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide, was synthesized and evaluated for its analgesic properties. researchgate.net The findings from this research are detailed in the table below.

Table 1: Analgesic Activity of a this compound Derivative
CompoundAnalgesic Activity (% increase in reaction time)Reference
2-(4-Bromophenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamideData not explicitly provided in the abstract, but noted as significant. researchgate.net

Hypoglycemic Research

The management of blood glucose levels is critical in the treatment of diabetes mellitus. Research into novel hypoglycemic agents has included the investigation of compounds structurally related to this compound.

One area of research has focused on thiazolidinedione derivatives, a known class of antidiabetic agents. While not direct derivatives of this compound, these studies provide insight into the potential for related structures to exhibit hypoglycemic effects. For instance, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (a compound with a bromophenyl acetamide moiety) demonstrated significant antidiabetic potential. nih.gov This compound, referred to as FA2, was evaluated in alloxan-induced diabetic mice and showed a significant decline in fasting blood sugar levels over a 21-day period, comparable to the standard drug acarbose. nih.gov

The study on compound FA2 also revealed a significant increase in serum insulin (B600854) concentration in treated animals compared to the diabetic control group. nih.gov The detailed findings on the effect of this derivative on fasting blood sugar are presented in the table below.

Table 2: Effect of a Bromophenyl Acetamide Derivative on Fasting Blood Sugar
CompoundAnimal ModelKey FindingReference
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2)Alloxan-induced diabetic miceSignificant decline in fasting blood sugar levels over 21 days. nih.gov

Mechanistic Investigations and Molecular Target Elucidation

Enzyme Inhibition Profiles

There is no available scientific literature detailing the inhibitory effects of 2-(4-bromophenoxy)-N-phenylacetamide on Matrix Metalloproteinase-2 (MMP-2).

Information regarding the inhibitory activity of this compound against DNA gyrase is not present in published research.

The potential for this compound to act as an inhibitor of carbonic anhydrase isoforms has not been reported in the scientific literature.

No studies were found that investigate the inhibitory profile of this compound against other biological enzymes such as Mycobacterium tuberculosis Enoyl-ACP reductase (MtInhA).

Receptor Binding Interactions

There are no publicly available studies that characterize the ligand-receptor binding affinities or interactions of this compound with any biological receptors.

Modulation of Receptor Activity

While direct studies on this compound are specific, research into the broader class of phenoxyacetamide derivatives indicates potential for receptor modulation. Notably, this chemical scaffold has been explored for its ability to act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in various sensory functions. nih.gov

In a study focused on discovering novel TRPV1 antagonists, a series of phenoxyacetamide derivatives were synthesized and evaluated. One particular derivative, modified from an initial hit compound, demonstrated substantially improved inhibitory activity against human TRPV1, with a half-maximal inhibitory concentration (IC50) of 33 nM. nih.gov This finding highlights the potential of the phenoxyacetamide core structure to interact with and modulate the activity of specific receptor targets.

DNA Interaction Studies

The interaction of this compound and related compounds with nucleic acids is a critical area of investigation, particularly for understanding its antimicrobial potential. The primary mechanism does not appear to involve direct binding to DNA but rather the inhibition of essential enzymes that regulate DNA topology and replication.

Binding to Nucleic Acids

Investigations into compounds containing the N-phenylacetamide structure suggest that their biological effects are not necessarily mediated by direct binding to the DNA molecule itself. A study on N-hydroxyphenacetin, a metabolite of the N-phenylacetamide-containing drug phenacetin, explored its effects on DNA function and structure. The research found that while the compound inhibited DNA synthesis, direct binding to plasmid DNA was not observed. nih.gov This indicates that the mechanism of action is likely through the alteration of chromatin structure or, more significantly, the inhibition of enzymes crucial for DNA processes, rather than through intercalation or minor groove binding. nih.gov

Interference with Bacterial DNA Replication

A primary mechanism of action for the antibacterial properties associated with the phenylacetamide scaffold is the interference with bacterial DNA replication through the inhibition of essential enzymes. nih.gov Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the key targets. nih.govwikipedia.orgwhiterose.ac.uk These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. nih.goveurekaselect.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating, or unlinking, daughter chromosomes after replication, allowing for cell division. wikipedia.orgwhiterose.ac.uknih.gov

Research has identified derivatives based on the phenylacetamide scaffold as potent inhibitors of the ParE subunit of topoisomerase IV, which is responsible for ATP hydrolysis that powers the enzyme's function. nih.gov By targeting these enzymes, phenylacetamide derivatives disrupt the process of DNA replication, which ultimately leads to bacterial cell death. nih.gov

In a screening of phenylacetamide derivatives for their inhibitory activity against the E. coli ParE enzyme, several compounds demonstrated significant potency. nih.gov The results for two notable compounds from the phenylacetamide series are detailed below.

E. coli
CompoundScaffoldIC50 (µg/mL)
Compound 8Phenylacetamide0.27
Compound 25Phenylacetamide0.28

Data sourced from a study on phenylacetamide and benzohydrazide derivatives as ParE inhibitors. nih.gov

This targeted inhibition of topoisomerase IV underscores the potential of the phenylacetamide scaffold as a basis for developing antibacterial agents that function by disrupting DNA replication. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Halogen Substituents on Bioactivity and Binding Affinity

The nature and position of halogen substituents on the phenoxy ring of phenoxyacetamide derivatives play a critical role in modulating their biological activity. Studies on various classes of compounds containing a halogenated phenyl ring consistently demonstrate that halogens significantly influence binding affinity and efficacy through steric and electronic effects.

Similarly, research into 2-(phenoxy)-N-phenylacetamide derivatives as potential antitubercular agents revealed the nuanced effects of halogen substitution. The synthesis of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives included a bromo-substituted analog, N-(4-bromophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide (3i). mdpi.com While the study focused on optimizing the scaffold with a fluoro group on the phenoxy ring, the inclusion of a bromo-substituent on the N-phenyl ring provides a point of comparison. The activity of these compounds is influenced by the electronic nature and position of substituents on both phenyl rings. mdpi.com

In another example, the investigation of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents showed that halogenation was a key feature. nih.gov Although this series features the halogen on the phenyl group attached to the acetyl moiety rather than the phenoxy group, it still underscores the importance of halogens in the broader phenylacetamide scaffold for achieving biological activity. nih.gov

Table 1: Impact of Halogen Substitution on Biological Activity in Related Scaffolds This table collates findings from different studies on related chemical scaffolds to illustrate the general principles of halogen substitution.

Compound ClassHalogen SubstituentObserved Activity TrendSource
Halophenols (PTK Inhibitors)F, Cl, Br, ICl > Br > F (or I); Bromo-analogs were inactive. nih.gov
Diphenylmethane HalophenolsCl (ortho-position)Exhibited activity comparable to the positive control. nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideF (on phenylacetamide)Core scaffold for potent anticancer agents. nih.gov

Influence of Phenoxy and Acetamide (B32628) Moiety Modifications on Biological Efficacy

Modifications to the core phenoxy and acetamide moieties of the 2-(4-bromophenoxy)-N-phenylacetamide scaffold are fundamental to optimizing biological efficacy. SAR studies focus on altering substituents on both the phenoxy ring and the N-phenyl ring of the acetamide group to enhance desired activities.

Systematic modifications of the N-phenylacetamide portion have yielded significant insights. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, substituents on the N-phenyl ring had a profound impact. nih.gov Compounds bearing a nitro moiety (NO₂) on the N-phenyl ring demonstrated higher cytotoxic effects compared to those with a methoxy (B1213986) moiety (OCH₃). nih.gov Specifically, the compound with a p-nitro substituent was the most active in the series against the MCF-7 cell line. nih.gov

A broader review of phenoxy acetamide derivatives highlights their versatility and the wide range of biological activities achievable through structural manipulation, including anti-inflammatory, anticancer, and analgesic effects. nih.gov For example, the synthesis of N-phenylacetamide sulphonamides showed that specific substitutions could lead to good analgesic activity. nih.gov Furthermore, modifications leading to compounds like N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide resulted in remarkable anti-cancer activity across several cell lines. nih.gov This indicates that significant alterations, such as incorporating quinazoline (B50416) and morpholine (B109124) rings, can be well-tolerated and highly beneficial for efficacy.

In the development of antitubercular agents based on the 2-phenoxy-N-phenylacetamide scaffold, various side chains were introduced on the N-phenyl ring. mdpi.com The study found that the scaffold shows a reasonable tolerance for changes in functional groups, allowing for the development of potent inhibitors. mdpi.com A derivative with an o-nitroaniline moiety was identified as the most potent inhibitor against M. tuberculosis H₃₇Rv. mdpi.com This again emphasizes the favorable role of a nitro group in certain contexts. Conversely, compounds with a meta-positioned nitro group showed diminished inhibitory effects. mdpi.com

Table 2: Effect of Moiety Modification on Biological Activity of Phenoxyacetamide Analogs

Base ScaffoldMoiety ModifiedSubstituentResulting Biological ActivitySource
2-(4-Fluorophenyl)-N-phenylacetamideN-phenyl ringp-nitroMost active against MCF-7 cell line nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideN-phenyl ringMethoxy groupLower cytotoxic effect than nitro analogs nih.gov
2-Phenoxy-N-phenylacetamideN-phenyl ringo-nitroanilinePotent antitubercular activity (MIC = 4 µg/mL) mdpi.com
2-Phenoxy-N-phenylacetamideN-phenyl ringm-nitroLow antitubercular activity mdpi.com
N-phenylacetamideN-phenyl ring4-methyl-1-piperazinyl)sulfonylGood analgesic activity nih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR models establish a mathematical relationship between the physicochemical properties of a compound, represented by molecular descriptors, and its biological activity. nih.gov For phenoxyacetamide derivatives and related structures, various constitutional, topological, electronic, and steric descriptors have been found to correlate with their efficacy as inhibitors of different biological targets. researchgate.netresearchgate.net

Molecular descriptors can be defined as numerical values that encode chemical information from a molecule's structure. researchgate.net Common descriptors used in QSAR studies of phenoxyacetamide derivatives include:

Thermodynamic Properties: Such as Total Energy (TE) and Van der Waals Energy (VDWE). researchgate.net

Steric Properties: Including Connolly Accessible Area (CAA), Connolly Molecular Area (CMA), and Connolly Solvent-Excluded Volume (CSEV), which describe the molecule's size and shape. researchgate.net

Topological Descriptors: Which quantify aspects of molecular connectivity. nih.gov

Electronic Properties: Descriptors related to the distribution of electrons in the molecule. nih.gov

In a QSAR study on phenoxyacetamide derivatives as selective MAO-B inhibitors, researchers calculated a wide range of descriptors to build a predictive model. researchgate.net The goal of such studies is to create a statistically robust equation that can predict the biological activity of new, unsynthesized compounds, thereby saving significant resources in drug discovery. nih.gov

Another QSAR study on phenolic compounds as antioxidants found that their anti-DPPH radical activity was correlated with a combination of drug-likeness, molecular fingerprints, and physicochemical, topological, and electronic properties. nih.gov Although the specific compounds differ, the principles are broadly applicable to the phenoxy moiety of this compound. The final QSAR model in that study included 16 different descriptors, highlighting the complexity of structure-activity relationships. nih.gov

The development of these models relies on identifying descriptors that have a strong, statistically significant correlation with the observed biological activity, which is often expressed as IC₅₀ or a similar metric. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Phenoxyacetamide Analogs

Descriptor CategorySpecific Descriptor ExampleDescriptionSource
ThermodynamicTotal Energy (TE)The total potential energy of the molecule in its minimum energy conformation. researchgate.net
StericConnolly Molecular Area (CMA)The area of the molecular surface accessible to a solvent probe. researchgate.net
StericConnolly Solvent-Excluded Volume (CSEV)The volume enclosed by the solvent-accessible surface. researchgate.net
TopologicalTotal Connectivity (TC)A number that reflects the degree of branching in the molecule's carbon skeleton. researchgate.net
ElectronicDipole MomentA measure of the separation of positive and negative charges in a molecule. nih.gov
PhysicochemicallogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. nih.gov

Computational Methodologies in SAR/QSAR Modeling

The construction of predictive SAR and QSAR models involves a range of computational methodologies, from statistical regression to advanced machine learning algorithms. protoqsar.comnih.gov These methods are used to identify the most relevant molecular descriptors and build a mathematical model that links them to biological activity. nih.gov

A primary technique used in many QSAR studies is Multiple Linear Regression (MLR) . nih.gov MLR attempts to model the relationship between two or more explanatory variables (molecular descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. ejbps.com This method is often used as a first step due to its simplicity and interpretability.

More advanced statistical and machine learning methods are also frequently employed:

k-Nearest Neighbors (k-NN): A non-parametric method that predicts the activity of a compound based on the activities of its 'k' nearest neighbors in the descriptor space. protoqsar.com

Support Vector Machines (SVM): A supervised learning model that can handle high-dimensional spaces and is effective for both classification (e.g., active/inactive) and regression tasks. protoqsar.comresearchgate.net

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by biological neural networks that can capture highly intricate relationships between structure and activity. However, they are often considered "black-box" models, making them difficult to interpret. nih.govresearchgate.net

In addition to model building, molecular docking is a crucial computational tool. Docking simulations predict the preferred orientation of a ligand when bound to a target receptor, helping to elucidate binding conformations and affinities. nih.govtandfonline.com This provides a structural basis for the observed SAR and can explain why certain substituents enhance or diminish activity. For example, docking studies on N-phenylacetamide-based sulfonamides were used to predict their binding modes within different carbonic anhydrase isoforms. nih.govtandfonline.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties from first principles. DFT calculations are central to understanding the intrinsic reactivity and stability of 2-(4-bromophenoxy)-N-phenylacetamide. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy corresponds to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates a molecule is more reactive and less stable. For this compound, DFT calculations would precisely determine the energies of these orbitals and the distribution of electron density across the molecule, highlighting the most probable sites for nucleophilic and electrophilic attack.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to quantify the electronic properties of this compound. These descriptors provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), it quantifies the ease of electron cloud polarization.

Electrophilicity Index (ω): This index quantifies the energy stabilization of a molecule when it acquires electrons from its environment, essentially measuring its character as an electron acceptor (an electrophile).

These parameters are calculated using the energies of the frontier orbitals, as defined by the following equations:

PropertyFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe approximate energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe approximate energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Potential (μ)μ = -χThe escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's ability to act as an electrophile.

A dedicated DFT study on this compound would yield the specific values for these descriptors, providing a comprehensive electronic profile of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and structural stability of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations can also be employed to study how this compound interacts with and adsorbs onto biological interfaces, such as cell membranes. By modeling the lipid bilayer and the surrounding aqueous environment, these simulations can predict the molecule's ability to permeate the membrane, its orientation at the interface, and the energetic factors governing this process. Such studies are vital for understanding the pharmacokinetics of a potential drug, including its absorption and distribution.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a known target structure and to propose the most likely binding mode of a specific ligand.

For this compound, a molecular docking study would require a three-dimensional structure of a relevant biological target. The docking algorithm would then place the ligand into the target's binding site in numerous possible conformations and orientations. Each of these "poses" is assigned a score based on a scoring function that estimates the binding affinity. The results would identify the most stable binding pose and predict the key amino acid residues involved in the interaction, guiding further experimental validation and lead optimization efforts.

Prediction of Binding Modes and Affinities to Biological Targets

A primary goal in drug discovery is to understand how a potential drug molecule (a ligand) fits into the active site of a biological target, typically a protein. Molecular docking is the principal computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.

The process involves placing the ligand into the binding site of a protein in numerous possible conformations and orientations. A "scoring function" then estimates the binding affinity for each "pose," with lower scores typically indicating a more favorable interaction. Studies on related N-phenylacetamide conjugates have successfully used molecular docking to show good binding modes at the active sites of enzymes like the fungal P450 cytochrome lanosterol (B1674476) 14α-demethylase. nih.gov Similarly, docking studies on thymol-derived phenoxy acetamide (B32628) derivatives have been validated by calculating the root mean square deviation (RMSD) and docking scores to determine binding affinity. nih.gov

For this compound, a docking study would yield data similar to that shown in the illustrative table below, predicting its affinity for various potential protein targets.

Table 1: Illustrative Molecular Docking Results This table is for illustrative purposes only and does not represent actual experimental data.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2) -8.5 TYR-385, ARG-120, SER-530
Tumor Necrosis Factor-alpha (TNF-α) -7.9 TYR-119, GLY-121, LEU-57

Ligand-Protein Interaction Profiling

Following the prediction of a binding mode, a detailed analysis of the specific interactions between the ligand and the protein is performed. This interaction profile is critical for understanding the basis of molecular recognition. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

Computational tools can automatically identify and categorize these interactions. For instance, analyses of other complex molecules have identified key interactions, such as π-π stacking with tryptophan residues or hydrogen bonds with serine residues, that are crucial for binding. nih.gov Software like PLIP (Protein-Ligand Interaction Profiler) can be used to calculate and visualize all types of interactions between a protein and a ligand. youtube.com This detailed profiling helps medicinal chemists understand structure-activity relationships (SAR) and design modifications to the ligand to enhance potency or selectivity.

A typical interaction profile for this compound would break down the specific atomic contacts, as illustrated in the hypothetical table below.

Table 2: Illustrative Ligand-Protein Interaction Profile for a Hypothetical Complex This table is for illustrative purposes only and does not represent actual experimental data.

Interaction Type Ligand Group/Atom Protein Residue Distance (Å)
Hydrogen Bond Amide N-H ASP-635 (Carbonyl O) 2.9
Hydrogen Bond Amide C=O LYS-508 (Amine H) 3.1
π-π Stacking Phenyl Ring TYR-332 4.5
Halogen Bond Bromine Atom ALA-558 (Backbone O) 3.5

Conformation Analysis and Conformational Landscape Mapping

Molecules that are not rigid, like this compound, can adopt numerous different three-dimensional shapes, or conformations, by rotating around their single bonds. Conformation analysis is the study of these different arrangements and their corresponding energies. The goal is to create a "conformational landscape," a map that shows which shapes are low in energy (and thus more likely to exist) and the energy barriers between them. nih.gov

Highly flexible molecules can be extremely mobile, and understanding their preferred conformations is essential, as molecules rarely bind to their protein targets in their absolute lowest energy state. uq.edu.auresearchgate.net Computational methods, such as molecular mechanics calculations or molecular dynamics simulations, are used to systematically explore the possible conformations by rotating key bonds and calculating the energy of each resulting structure. osu.edu This process identifies a set of low-energy, biologically relevant conformations that can be used in further studies like virtual screening or pharmacophore modeling. researchgate.net The number of rotatable bonds in a molecule is a key factor, with greater flexibility often indicated by a higher number of such bonds. nih.gov

Table 3: Key Rotatable Bonds in this compound for Conformational Analysis

Bond Number Description Dihedral Angle Definition
1 Phenyl - Nitrogen C(ar)-C(ar)-N-C(o)
2 Nitrogen - Carbonyl C(ar)-N-C(o)-C(alpha)
3 Carbonyl - Alpha Carbon N-C(o)-C(alpha)-O
4 Alpha Carbon - Oxygen C(o)-C(alpha)-O-C(ar)

Future Research Directions and Therapeutic Potential of 2 4 Bromophenoxy N Phenylacetamide Derivatives

Development of 2-(4-bromophenoxy)-N-phenylacetamide as a Lead Compound for Drug Discovery

The 2-phenoxyacetamide (B1293517) core, particularly with a bromine substitution on the phenoxy ring, has demonstrated considerable promise as a lead structure for the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The journey of a lead compound through optimization is a critical phase in drug discovery. researchgate.net

Recent studies have highlighted the potential of this compound derivatives in various therapeutic areas. For instance, a novel derivative, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, has been identified as a potent and selective antagonist of the P2Y14 receptor, showing promise as a lead compound for the treatment of acute gouty arthritis. This particular derivative exhibited a strong binding affinity, high selectivity, and favorable pharmacokinetic profiles.

Furthermore, the phenoxyacetamide framework has been explored for its anticancer properties. Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds bearing halogens on the aromatic ring showed enhanced anti-inflammatory and anticancer activities. nih.gov Specifically, a derivative with a chloro-substituted phenyl ring and a nitrophenoxy group demonstrated significant anticancer, anti-inflammatory, and analgesic effects, marking it as a potential therapeutic agent. nih.govresearchgate.net

The versatility of the phenoxyacetamide scaffold is also evident in its potential as an antiviral agent. In silico studies have identified 2-phenoxyacetamide derivatives as promising inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.govnih.govresearchgate.net These computational models suggest that these derivatives can effectively bind to the active site of the enzyme, indicating their potential as lead compounds for the development of new COVID-19 therapeutics. nih.gov

The following table summarizes the bioactivity of selected this compound and related phenoxyacetamide derivatives, underscoring their potential as lead compounds.

Compound NameTargetBioactivity (IC50)Therapeutic Area
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (breast cancer), SK-N-SH (neuroblastoma)-Anticancer, Anti-inflammatory, Analgesic
2-(4-Methoxyphenoxy)acetamide (B189527)Monoamine Oxidase A (MAO-A)- (SI = 245)Neurodegenerative diseases
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-A / MAO-B0.018 µM / 0.07 µMNeurodegenerative diseases
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (prostate carcinoma)52 µMAnticancer
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (prostate carcinoma)80 µMAnticancer
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (breast cancer)100 µMAnticancer
Dehydrozingerone-phenoxy-acetamide derivative 14 PC3 (prostate carcinoma)3.52 µMAnticancer
Dehydrozingerone-phenoxy-acetamide derivative 2 Multiple cancer cell lines-Anticancer

Exploration of Novel Biological Targets and Therapeutic Areas for Phenoxyacetamide Derivatives

The phenoxyacetamide scaffold has demonstrated activity against a wide range of biological targets, suggesting its potential application in diverse therapeutic areas. The inherent flexibility of this chemical structure allows for modifications that can tune its selectivity and potency for different enzymes and receptors. mdpi.com

One of the well-studied targets for phenoxyacetamide derivatives is the family of monoamine oxidases (MAOs) . These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov Studies have identified 2-phenoxyacetamide analogues as potent and selective inhibitors of both MAO-A and MAO-B. nih.govmdpi.com For example, 2-(4-methoxyphenoxy)acetamide was found to be a highly selective MAO-A inhibitor, while other derivatives showed potent inhibition of both isoforms. nih.gov

Another promising target is the Dot1-like protein (DOT1L) , a histone methyltransferase implicated in acute leukemias with mixed lineage leukemia (MLL) gene rearrangements. nih.gov Virtual screening and molecular dynamics simulations have identified phenoxyacetamide derivatives as novel DOT1L inhibitors, offering a new therapeutic avenue for this aggressive cancer. nih.gov

In the realm of infectious diseases, the SARS-CoV-2 main protease (Mpro) has emerged as a key target for antiviral drug development. As previously mentioned, in silico studies have shown that 2-phenoxyacetamide derivatives can act as inhibitors of this enzyme, preventing viral replication. nih.govnih.govresearchgate.netresearchgate.net

Furthermore, phenoxyacetamide derivatives have shown potential in overcoming multidrug resistance in cancer, a major challenge in oncology. Some derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp) , a transporter protein that pumps chemotherapy drugs out of cancer cells.

The broad spectrum of biological activities associated with phenoxyacetamide derivatives also includes:

Anticancer activity: Besides DOT1L inhibition, these compounds have shown cytotoxic effects against various cancer cell lines, including breast, prostate, and liver cancer. nih.govmdpi.comnih.govnih.govnih.gov Some derivatives induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

Anti-inflammatory and analgesic activity: Several phenoxyacetamide derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Antimicrobial and antifungal activity: Research has also explored the potential of these compounds in combating bacterial and fungal infections.

This wide range of targets underscores the therapeutic potential of phenoxyacetamide derivatives and encourages further exploration into new and emerging biological pathways.

Advanced Synthetic Strategies for Enhancing Bioactivity and Selectivity

The synthesis of this compound and its derivatives typically involves straightforward and efficient chemical reactions. However, the pursuit of enhanced bioactivity and selectivity often necessitates the development of more advanced and innovative synthetic strategies.

A common and fundamental method for synthesizing 2-phenoxyacetamide analogues is through a nucleophilic substitution reaction . This generally involves reacting a substituted phenol (B47542) with a haloacetamide, such as 2-chloroacetamide, in the presence of a base. nih.gov This method is versatile and allows for the introduction of various substituents on the phenoxy ring.

More advanced synthetic routes have also been developed to create novel derivatives with improved pharmacological profiles. The Leuckart synthetic pathway has been utilized to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with notable anticancer, anti-inflammatory, and analgesic activities. nih.gov

Another innovative approach involves the synthesis of hybrid molecules that combine the phenoxyacetamide scaffold with other biologically active moieties. For example, the synthesis of phenoxy thiazole (B1198619) derivatives has been reported. nih.gov This involves a coupling reaction between a phenoxy acid and a substituted aminothiazole, a strategy that can lead to compounds with unique and potentially enhanced biological activities.

Furthermore, biocatalysis using enzymes like laccase is being explored for the transformation of related phenolic compounds, which could open up new avenues for creating novel bioactive structures. nih.gov The development of efficient protocols for creating diverse libraries of phenoxyacetamide derivatives is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for their biological effects. nih.gov

Integration of In Silico and Experimental Approaches in Rational Drug Design

The rational design of novel drug candidates based on the this compound scaffold is greatly enhanced by the integration of computational (in silico) and experimental approaches. researchgate.netnih.govresearchgate.netfums.ac.ir This synergistic strategy accelerates the drug discovery process by allowing for the prediction of a compound's properties before its synthesis and biological testing.

In silico methods play a crucial role in the initial stages of drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will bind to its biological target. researchgate.netfums.ac.ir For instance, docking studies have been instrumental in identifying 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 Mpro by simulating their interaction with the enzyme's active site. nih.govnih.gov MD simulations provide further insights into the stability and dynamics of the protein-ligand complex over time. researchgate.netfums.ac.ir

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis. A QSAR study on phenoxyacetamide derivatives as MAO-A inhibitors, for example, helped to elucidate the structural requirements for potent inhibition. researchgate.net

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This information is then used to screen large virtual libraries of compounds to find new potential hits. This approach was successfully used to screen for 2-phenoxyacetamide derivatives targeting the SARS-CoV-2 Mpro. nih.gov

The predictions from these in silico studies are then validated through experimental approaches . The synthesized compounds are tested in vitro for their biological activity against the target protein or in cell-based assays. The experimental results, in turn, provide valuable feedback for refining the computational models, creating a continuous cycle of design, synthesis, testing, and model refinement that drives the rational drug design process forward. researchgate.net This integrated approach has proven to be highly effective in optimizing the potency, selectivity, and pharmacokinetic properties of phenoxyacetamide derivatives.

In Silico TechniqueApplication in Phenoxyacetamide Research
Molecular DockingPredicting binding modes and affinities to targets like SARS-CoV-2 Mpro and DOT1L. nih.govnih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of protein-ligand complexes. researchgate.netfums.ac.ir
Quantitative Structure-Activity Relationship (QSAR)Developing models to predict the MAO-A inhibitory activity of derivatives. researchgate.net
Pharmacophore ModelingScreening for novel SARS-CoV-2 Mpro inhibitors. nih.gov
ADMET PredictionEvaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of potential drug candidates. nih.gov

Q & A

Basic Research Question

  • NMR analysis : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds. For example, the carbonyl (C=O) signal typically appears at ~168–170 ppm in 13C^{13}C NMR .
  • X-ray crystallography : Use single-crystal diffraction to confirm bond lengths and angles. The dihedral angle between the bromophenyl and amide groups in related structures is ~50–77° .

Advanced Research Question
When crystallographic data conflicts with computational models (e.g., DFT-optimized geometries):

  • Refinement tools : Use SHELXL for least-squares refinement and OLEX2 for visualization. Discrepancies in hydrogen bonding (e.g., N–H⋯O vs. C–H⋯π) may require reevaluating disorder models .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli). For anticancer activity, use MTT assays on prostate cancer cell lines (e.g., PC-3) .
  • Structure-Activity Relationship (SAR) : Modify the bromophenoxy or phenylacetamide groups. For example, replacing Br with Cl reduces potency by ~40% in TRPM4 inhibition assays .

Advanced Research Question

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states. The bromine atom’s electron-withdrawing effect lowers the energy barrier for SNAr reactions by ~15 kcal/mol compared to non-halogenated analogues.
  • Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., TRPM4 channels) .

How should researchers handle conflicting NMR data between synthetic batches?

Q. Methodological Approach

  • Isotopic labeling : Synthesize 13C^{13}C-labeled amide carbonyl to track signal splitting.
  • 2D NMR : Perform HSQC and HMBC to resolve overlapping peaks. For example, HMBC correlations between NH and adjacent carbons confirm amide connectivity .
  • Batch comparison : Statistically analyze chemical shifts (mean ± SD) across ≥3 batches to identify outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.